5-Isopropylthiazole-2-carboxylic acid, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a lithium ion coordinated with a 5-(propan-2-yl)-1,3-thiazole-2-carboxylate ligand, which imparts specific chemical characteristics that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(propan-2-yl)-1,3-thiazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
Lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, modulating their activity. In biological systems, it may influence neurotransmitter pathways, contributing to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Lithium(1+) ion 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Lithium(1+) ion 5-(propan-2-yl)-1,3-thiazole-2-carboxylate is unique due to its thiazole ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the thiazole ring enhances its stability and reactivity, making it suitable for specific applications in catalysis and medicinal chemistry.
Properties
Molecular Formula |
C7H8LiNO2S |
---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
lithium;5-propan-2-yl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H9NO2S.Li/c1-4(2)5-3-8-6(11-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
FDWDUBWKQCJQCA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)C1=CN=C(S1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.